

mass spectrometry of cis-3-Hexenyl isobutyrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *cis-3-Hexenyl isobutyrate*

Cat. No.: B1580806

[Get Quote](#)

An Application Note on the Mass Spectrometry of **cis-3-Hexenyl Isobutyrate**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview and detailed protocol for the analysis of **cis-3-Hexenyl isobutyrate** (CAS No: 41519-23-7) using mass spectrometry, primarily coupled with gas chromatography (GC-MS).^{[1][2]} As a key component in the flavor and fragrance industry, valued for its potent green and fruity aroma, rigorous analytical methods are essential for its identification, purity assessment, and quality control.^{[1][3][4]} This document delves into the principles of electron ionization (EI) mass spectrometry, elucidates the characteristic fragmentation pathways of the molecule, and provides a validated, step-by-step protocol for its analysis. The intended audience includes researchers, analytical chemists, and quality control professionals in the food, fragrance, and chemical industries.

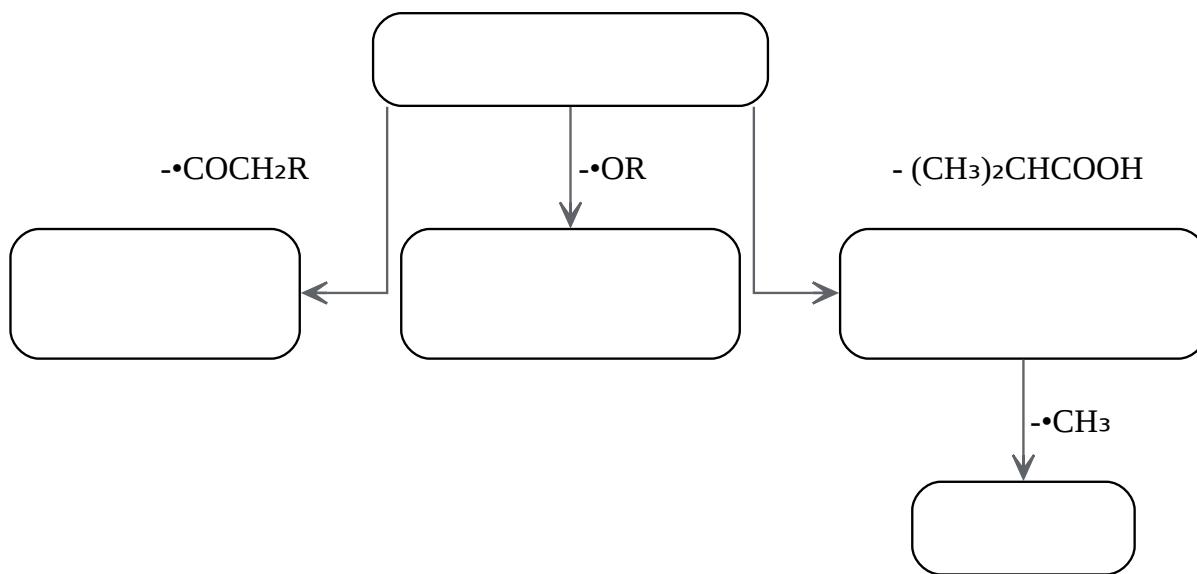
Introduction to **cis-3-Hexenyl Isobutyrate**

Cis-3-Hexenyl isobutyrate, also known as (Z)-3-Hexenyl 2-methylpropanoate, is a volatile organic compound naturally found in spearmint oil, guava, and Chinese quince.^{[3][5]} Its unique olfactory profile, described as a fresh, green, apple-like, and fruity aroma, makes it a valuable ingredient in perfumery and flavorings.^{[3][4][6]} The molecule consists of a cis-3-hexenol backbone esterified with isobutyric acid.^[1] Due to the presence of isomers and potential impurities from its synthesis, a reliable analytical technique is paramount.^[1] Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose, offering both high-resolution separation and definitive structural identification.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development. Key characteristics are summarized below.

Property	Value	Reference(s)
CAS Number	41519-23-7	[1] [2] [7]
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1] [7]
Molecular Weight	170.25 g/mol	[1] [4] [7]
Appearance	Colorless to pale yellow liquid	[1] [2]
Boiling Point	92 °C at 20 mmHg	[3] [4]
Density	~0.878 g/mL at 25 °C	[3] [4]
Refractive Index	~1.428 at 20 °C	[3] [4]
Solubility	Insoluble in water; soluble in alcohol and oils	[2] [3]


Principles of Electron Ionization (EI) and Fragmentation Causality

Electron Ionization (EI) is a hard ionization technique where the analyte molecule (M) is bombarded with high-energy electrons (typically 70 eV).[\[8\]](#) This process is energetic enough to not only eject an electron, forming a molecular ion (M⁺•), but also to induce extensive fragmentation.[\[8\]](#) The resulting fragmentation pattern is highly reproducible and serves as a molecular "fingerprint," which is invaluable for structural elucidation and library matching.[\[9\]](#)

For **cis-3-Hexenyl isobutyrate**, the fragmentation is governed by the inherent structural features of the ester functional group and the aliphatic chain. The positive charge on the molecular ion (m/z 170) is not localized and can reside on various parts of the molecule, leading to several predictable cleavage pathways.[\[9\]](#)

Key Fragmentation Pathways:

- α -Cleavage: The most significant fragmentation for esters often involves cleavage of bonds adjacent to the carbonyl group. For this molecule, the most favorable cleavage is the loss of the isobutyryl group's isopropyl moiety, leading to the formation of a highly stable acylium ion.
- Loss of the Alkoxy Group: Cleavage of the C-O bond results in the formation of the isobutyryl cation at m/z 71, $[(CH_3)_2CHCO]^+$.
- Cleavage of the Ester Bond: A common pathway involves the cleavage of the ester linkage, leading to the formation of a hexenyl cation. The resulting $C_6H_9^+$ fragment at m/z 81 or a related $C_6H_{10}^{+\bullet}$ radical cation at m/z 82 is a prominent feature.[10]
- Formation of the Base Peak: The most abundant ion, or base peak, for **cis-3-Hexenyl isobutyrate** appears at m/z 43. This corresponds to the highly stable isopropyl cation, $[(CH_3)_2CH]^+$, formed by the cleavage of the bond between the carbonyl carbon and the isopropyl group.[10][11]

[Click to download full resolution via product page](#)

Caption: Predicted EI fragmentation pathway for **cis-3-Hexenyl isobutyrate**.

Application Protocol: GC-MS Analysis

This protocol outlines a robust method for the routine analysis of **cis-3-Hexenyl isobutyrate**.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for GC-MS analysis.

Sample Preparation

- Stock Solution: Prepare a 1000 ppm stock solution of **cis-3-Hexenyl isobutyrate** in high-purity n-hexane or dichloromethane.
- Working Standard: Dilute the stock solution to a final concentration of approximately 1-10 ppm using the same solvent. The optimal concentration should provide a signal-to-noise ratio >100 without causing detector saturation.
- Mixing: Vortex the solution for 30 seconds to ensure homogeneity.
- Transfer: Transfer the working standard to a 2 mL autosampler vial with a PTFE-lined cap.

Instrumentation and Parameters

The following parameters have been shown to provide excellent separation and detection.

Parameters may be adapted based on the specific instrumentation available.

Parameter	Recommended Setting	Rationale
GC System	Agilent 8890 or equivalent	Standard, reliable platform.
Column	HP-5MS (30m x 0.25mm x 0.25µm) or DB-WAX (60m x 0.25mm x 0.25µm)	HP-5MS is a versatile non-polar column; DB-WAX is a polar column offering different selectivity.[12][13][14]
Carrier Gas	Helium at 1.5 mL/min (constant flow)	Inert gas providing good chromatographic efficiency.[15]
Inlet Temperature	250 °C	Ensures rapid and complete vaporization of the analyte.
Injection Mode	Splitless (0.5 min) or Split (50:1)	Splitless for trace analysis, Split for higher concentrations to avoid column overload.[15]
Injection Volume	1 µL	Standard volume for capillary GC.
Oven Program	40 °C (hold 5 min), ramp at 3 °C/min to 200 °C, then 10 °C/min to 240 °C (hold 10 min)	A starting temperature below the solvent boiling point and a slow ramp ensures good separation from other volatiles. [15]
MS System	Agilent 5977B or equivalent	A common quadrupole mass spectrometer.[15]
Ionization Mode	Electron Ionization (EI)	Standard for creating reproducible fragmentation patterns.[15]
Ionization Energy	70 eV	Industry standard for library comparability.[8][15]
Source Temperature	230 °C	Prevents condensation of analytes in the ion source.[15]
Quadrupole Temp	150 °C	Maintains ion trajectory stability.[15]

Mass Scan Range	m/z 35 - 350	Covers the molecular ion and all expected fragments.
-----------------	--------------	--

Data Interpretation and Expected Results

Upon analysis, the total ion chromatogram (TIC) will show a distinct peak at the retention time corresponding to **cis-3-Hexenyl isobutyrate**. The mass spectrum extracted from this peak should be compared against a reference library, such as the NIST Mass Spectral Library, for confirmation.

The expected mass spectrum will exhibit a characteristic pattern of ions. The table below lists the primary fragments, their mass-to-charge ratio (m/z), typical relative intensity, and their proposed structures.[\[10\]](#)

m/z	Relative Intensity (%)	Proposed Ion Structure / Fragment Identity
43	100 (Base Peak)	$[(CH_3)_2CH]^+$ (Isopropyl cation)
82	~85-90	$[C_6H_{10}]^{+\bullet}$ (Hexenyl radical cation)
67	~80-85	$[C_5H_7]^+$ (Loss of CH_3 from m/z 82)
71	~50-55	$[(CH_3)_2CHCO]^+$ (Isobutyryl cation)
41	~40-45	$[C_3H_5]^+$ (Allyl cation)
55	Variable	$[C_4H_7]^+$
170	< 1 (Often not observed)	$[C_{10}H_{18}O_2]^{+\bullet}$ (Molecular Ion)

Note: The molecular ion at m/z 170 is often very low in abundance or completely absent due to the high instability of the parent molecule under 70 eV EI conditions.[\[8\]](#)[\[9\]](#) Its absence is a common feature for such esters and does not negate a positive identification if the fragmentation pattern is a strong match.

Conclusion

The GC-MS method detailed in this application note provides a reliable and reproducible protocol for the analysis of **cis-3-Hexenyl isobutyrate**. By understanding the predictable fragmentation patterns under electron ionization, analysts can confidently identify this compound, differentiate it from its isomers, and assess its purity in complex matrices. The provided instrumental parameters serve as a validated starting point for method development and routine quality control in any laboratory tasked with the analysis of flavor and fragrance compounds.

References

- ScenTree. (n.d.). **Cis-3-Hexenyl isobutyrate** (CAS N° 41519-23-7).
- NIST. (n.d.). cis-3-Hexenyl iso-butyrate. NIST Chemistry WebBook.
- NIST. (n.d.). Gas Chromatography data for cis-3-Hexenyl iso-butyrate. NIST Chemistry WebBook.
- NIST. (n.d.). Gas Chromatography data for cis-3-Hexenyl iso-butyrate. NIST Chemistry WebBook.
- NIST. (n.d.). Gas Chromatography data for cis-3-Hexenyl iso-butyrate. NIST Chemistry WebBook.
- PubChem. (n.d.). Hexenyl isobutanoate, (3Z)-. National Center for Biotechnology Information.
- OmicsDI. (n.d.). Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions.
- NIST. (n.d.). cis-3-Hexenyl iso-butyrate. NIST Chemistry WebBook.
- MDPI. (2023). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems.
- NIST. (n.d.). cis-3-Hexenyl isovalerate. NIST Chemistry WebBook.
- SpectraBase. (n.d.). cis-3-Hexenyl iso-butyrate - Optional[MS (GC)] - Spectrum.
- MySkinRecipes. (n.d.). **cis-3-Hexenyl isobutyrate**.
- The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl isobutyrate.
- University of Arizona. (n.d.). Interpretation of mass spectra.
- Chemistry LibreTexts. (2023). Mass spectrometry 1.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, **cis-3-hexenyl isobutyrate**, CAS Registry Number 41519-23-7.
- Axxence Aromatic GmbH. (2024). Safety Data Sheet: natural cis-3-hexenyl butyrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ScenTree - Cis-3-Hexenyl isobutyrate (CAS N° 41519-23-7) [scentre.co]
- 2. aurochemicals.com [aurochemicals.com]
- 3. CIS-3-HEXENYL ISOBUTYRATE | 41519-23-7 [chemicalbook.com]
- 4. cis-3-Hexenyl isobutyrate = 98 , stabilized, FG 41519-23-7 [sigmaaldrich.com]
- 5. cis-3-Hexenyl isobutyrate = 98 , stabilized, FG 41519-23-7 [sigmaaldrich.com]
- 6. (Z)-3-hexen-1-yl isobutyrate, 41519-23-7 [thegoodscentscompany.com]
- 7. cis-3-Hexenyl iso-butyrate [webbook.nist.gov]
- 8. uni-saarland.de [uni-saarland.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hexenyl isobutanoate, (3Z)- | C10H18O2 | CID 5352539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. cis-3-Hexenyl iso-butyrate [webbook.nist.gov]
- 13. cis-3-Hexenyl iso-butyrate [webbook.nist.gov]
- 14. cis-3-Hexenyl iso-butyrate [webbook.nist.gov]
- 15. Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems [mdpi.com]
- To cite this document: BenchChem. [mass spectrometry of cis-3-Hexenyl isobutyrate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580806#mass-spectrometry-of-cis-3-hexenyl-isobutyrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com